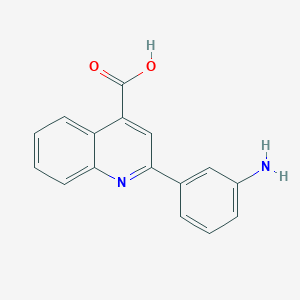![molecular formula C20H16Cl2N2O4S B443662 N-[4-[(3,4-dichlorophenyl)sulfamoyl]phenyl]-4-methoxybenzamide](/img/structure/B443662.png)
N-[4-[(3,4-dichlorophenyl)sulfamoyl]phenyl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(3,4-dichlorophenyl)sulfamoyl]phenyl]-4-methoxybenzamide is a complex organic compound known for its diverse applications in scientific research and industry This compound is characterized by its unique chemical structure, which includes a sulfonyl group, a dichloroanilino group, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3,4-dichlorophenyl)sulfamoyl]phenyl]-4-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,4-dichloroaniline: This can be achieved through the chlorination of aniline.
Formation of the sulfonyl chloride intermediate: Reacting 3,4-dichloroaniline with chlorosulfonic acid yields the sulfonyl chloride intermediate.
Coupling with 4-methoxybenzamide: The final step involves coupling the sulfonyl chloride intermediate with 4-methoxybenzamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3,4-dichlorophenyl)sulfamoyl]phenyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
N-[4-[(3,4-dichlorophenyl)sulfamoyl]phenyl]-4-methoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-[(3,4-dichlorophenyl)sulfamoyl]phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2,4-dichloroanilino)sulfonyl]phenyl}-4-methoxybenzamide
- N-{4-[(3,5-dichloroanilino)sulfonyl]phenyl}-4-methoxybenzamide
Uniqueness
N-[4-[(3,4-dichlorophenyl)sulfamoyl]phenyl]-4-methoxybenzamide is unique due to its specific substitution pattern on the aromatic rings, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, or therapeutic potentials.
Properties
Molecular Formula |
C20H16Cl2N2O4S |
|---|---|
Molecular Weight |
451.3g/mol |
IUPAC Name |
N-[4-[(3,4-dichlorophenyl)sulfamoyl]phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H16Cl2N2O4S/c1-28-16-7-2-13(3-8-16)20(25)23-14-4-9-17(10-5-14)29(26,27)24-15-6-11-18(21)19(22)12-15/h2-12,24H,1H3,(H,23,25) |
InChI Key |
BSTBADYKDMQHKW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 2-[(3-CYANO-5,6-DIMETHYL-2-PYRIDYL)SULFANYL]PROPANOATE](/img/structure/B443579.png)
![ETHYL 4-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE](/img/structure/B443580.png)

![Ethyl 4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B443584.png)

![N-[4-[(2-methoxy-5-nitrophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B443592.png)
![6-[2-(4-Hydroxy-3,5-dimethoxy-phenyl)-vinyl]-5-nitro-1H-pyrimidine-2,4-dione](/img/structure/B443593.png)
![Dimethyl 5-[(diphenylacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B443594.png)
![10-BENZOYL-3,3-DIMETHYL-11-[5-(2-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B443596.png)
![6-Methyl-2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B443597.png)
![9,9-Dimethyl-6-[5-(2-nitrophenyl)-2-furyl]-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B443598.png)


![2-(3,4-Dimethylphenyl)-4-[(4-{4-nitrophenyl}-1-piperazinyl)carbonyl]quinoline](/img/structure/B443602.png)
